Chloro(2-phenyl-2-sulfanylethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-phenyl-2-sulfanylethyl)mercury is an organomercury compound with the chemical formula C8H9ClHgS. This compound is known for its unique structure, which includes a mercury atom bonded to a chloro group, a phenyl group, and a sulfanylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-phenyl-2-sulfanylethyl)mercury typically involves the reaction of phenylacetylene with mercuric chloride in the presence of a sulfur-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the mercury compounds safely. The production process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-phenyl-2-sulfanylethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into simpler mercury compounds.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce mercuric oxide, while substitution reactions can yield various organomercury compounds with different functional groups.
Scientific Research Applications
Chloro(2-phenyl-2-sulfanylethyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-phenyl-2-sulfanylethyl)mercury involves its interaction with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chloro(2-phenyl-2-sulfanylethyl)mercury include other organomercury compounds such as:
- Methylmercury
- Ethylmercury
- Phenylmercury
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl group, a sulfanylethyl group, and a chloro group bonded to mercury. This unique combination of functional groups gives it distinct chemical properties and reactivity compared to other organomercury compounds.
Properties
CAS No. |
91786-09-3 |
---|---|
Molecular Formula |
C8H9ClHgS |
Molecular Weight |
373.27 g/mol |
IUPAC Name |
chloro-(2-phenyl-2-sulfanylethyl)mercury |
InChI |
InChI=1S/C8H9S.ClH.Hg/c1-7(9)8-5-3-2-4-6-8;;/h2-7,9H,1H2;1H;/q;;+1/p-1 |
InChI Key |
BTYRMUBXRURVSN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Hg]Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.